(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-N-methyl-1-naphthalen-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(14-2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10,14H,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYETYHLXPGYQPZ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583767 | |
| Record name | (1S)-N-Methyl-1-(naphthalen-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20218-55-7 | |
| Record name | (αS)-N,α-Dimethyl-1-naphthalenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20218-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-N-Methyl-1-(naphthalen-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Validation & Comparative
A Comparative Guide to HPLC Purity Determination of (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine
In the landscape of pharmaceutical development and asymmetric synthesis, the enantiomeric purity of chiral building blocks is a critical quality attribute. (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine is a key chiral intermediate, and its stereochemical integrity directly impacts the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of this compound, offering a primary method with detailed rationale and comparing it against alternative analytical techniques. The protocols and insights provided herein are grounded in established chromatographic principles and supported by experimental data from the scientific literature.
The Imperative of Chiral Purity
Enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the development of stereoselective analytical methods to quantify the enantiomeric excess (e.e.) of chiral drugs and intermediates.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this purpose, offering high resolution, sensitivity, and reproducibility.[2]
Primary Recommended Method: Chiral HPLC on a Polysaccharide-Based CSP
For the robust determination of the enantiomeric purity of this compound, a normal-phase HPLC method utilizing a polysaccharide-based chiral stationary phase is recommended. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantiorecognition capabilities for a wide range of chiral compounds, including amines.[3]
Rationale for Method Selection
The choice of a polysaccharide-based CSP, such as one coated with a derivative of amylose or cellulose, is based on their proven success in resolving chiral amines.[4] The chiral recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral polymer. The naphthyl group of the analyte provides a strong potential for π-π interactions with the phenylcarbamate derivatives on the polysaccharide backbone, a key factor for achieving enantioseparation.[5]
Normal phase chromatography, employing a non-polar mobile phase like hexane with a polar modifier such as an alcohol, is often preferred for the separation of polar compounds like amines on polysaccharide CSPs. This is because it tends to provide better selectivity and resolution compared to reversed-phase conditions for such analytes.[1] The addition of a small amount of a basic modifier, like diethylamine (DEA), to the mobile phase is crucial for obtaining good peak shape and preventing peak tailing, which is a common issue when analyzing amines due to their interaction with residual silanol groups on the silica support.[6]
Detailed Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.
Chromatographic Conditions:
-
Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm I.D.
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
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}
Caption: Workflow for HPLC enantiomeric purity determination.
Comparative Analysis of Analytical Techniques
While HPLC is the predominant technique, other methods can also be employed for the determination of enantiomeric purity. Below is a comparison of the recommended HPLC method with Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | HPLC (Polysaccharide CSP) | Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning between a chiral stationary phase and a liquid mobile phase.[2] | Differential partitioning between a chiral stationary phase and a supercritical fluid mobile phase.[7] | Chemical shift non-equivalence in the presence of a chiral solvating agent or derivatizing agent.[8][9] |
| Speed | Moderate analysis times. | Faster analysis times due to lower viscosity and higher diffusivity of the mobile phase.[10][11] | Very rapid, requires no separation. |
| Resolution | Typically high resolution (Rs > 1.5) can be achieved.[3] | Often provides higher efficiency and resolution in shorter times compared to HPLC.[12] | Resolution of signals depends on the chiral agent and magnetic field strength. |
| Solvent Consumption | Higher consumption of organic solvents. | Significantly lower organic solvent consumption ("greener" technique).[7] | Minimal solvent usage. |
| Sensitivity | High sensitivity with UV detection. | Compatible with various detectors, including MS, offering high sensitivity. | Lower sensitivity compared to chromatographic methods. |
| Development Cost | Moderate. | Higher initial instrument cost. | High instrument cost. |
| Sample Throughput | Moderate. | High. | High. |
| Quantitative Accuracy | Excellent. | Excellent. | Good, but can be affected by the purity of the chiral solvating agent.[13] |
Alternative Methodologies: A Deeper Dive
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, particularly for high-throughput screening.[7] The use of supercritical CO2 as the main mobile phase component, modified with a small amount of an organic solvent, leads to faster separations and a significant reduction in solvent waste.[11] For chiral amines, SFC on polysaccharide or cyclofructan-based CSPs often yields excellent results, sometimes with superior selectivity and peak symmetry compared to HPLC.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is typically achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the sample. The formation of diastereomeric complexes results in separate signals for the enantiomers in the NMR spectrum, allowing for their quantification.[13] While fast and requiring minimal sample preparation, the sensitivity of NMR is lower than that of HPLC, and the accuracy can be influenced by the purity of the chiral auxiliary.[8][9]
Conclusion
The determination of the enantiomeric purity of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. The recommended HPLC method, utilizing a polysaccharide-based chiral stationary phase under normal phase conditions, provides a robust, reliable, and high-resolution approach for this analysis. The rationale for selecting a CHIRALPAK® IA column with a hexane/isopropanol/diethylamine mobile phase is based on the well-established principles of chiral recognition on polysaccharide CSPs for amine compounds.
While alternative techniques like SFC offer advantages in terms of speed and reduced solvent consumption, and NMR provides a rapid screening tool, HPLC remains the benchmark for accurate and validated enantiomeric purity determination in most research and quality control laboratories. The choice of method will ultimately depend on the specific requirements of the analysis, including sample throughput, sensitivity needs, and available instrumentation.
dot graph LR { node [shape=egg, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
}
Caption: Logical relationships in selecting a chiral analysis method.
References
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
-
Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Redalyc. Available at: [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available at: [Link]
-
Should I use SFC or HPLC for my Analysis? - Chromatography Today. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. Available at: [Link]
-
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC. Available at: [Link]
-
A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Request PDF - ResearchGate. Available at: [Link]
-
HPLC or SFC? Which One Should I Choose? - YouTube. Available at: [Link]
-
NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC. Available at: [Link]
-
NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed. Available at: [Link]
-
Care and Use Notes for Lux AMP Chiral Columns. Phenomenex. Available at: [Link]
-
Separation of N-Methyl-N-naphthylmethylamine on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]
-
The Chiral Notebook. Phenomenex. Available at: [Link]
-
Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE*. Phenomenex. Available at: [Link]
-
Application Notes: Chiral - LCGC International. Available at: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. Available at: [Link]
-
Lux Chiral Columns Make it Easy - Phenomenex. Available at: [Link]
-
Chiral LC Columns - Phenomenex. Available at: [Link]
-
Chiral HPLC Separations - Phenomenex. Available at: [Link]
-
Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange - Semantic Scholar. Available at: [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - - HPLC. Daicel. Available at: [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - MDPI. Available at: [Link]
Sources
- 1. ymc.co.jp [ymc.co.jp]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. redalyc.org [redalyc.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Guide: Stereochemical Assignment of (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine Derivatives
Topic: Determination of Absolute Configuration of (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary
This compound (hereafter (S)-N-Me-NEA ) is a specialized chiral building block and derivatizing agent.[1] Unlike its primary amine counterpart, the N-methylated variant introduces unique steric constraints and eliminates the amide proton donor capability. This guide addresses the determination of the absolute configuration of carboxylic acids derivatized with this amine, as well as the verification of the amine's own stereochemistry.
While 1H NMR anisotropy is the industry standard for chiral amines, the use of (S)-N-Me-NEA introduces specific rotameric challenges that researchers must navigate. This guide compares this methodology against X-ray crystallography and Chiral HPLC, providing a decision matrix for optimal experimental design.
Part 1: The Chemical Context & Mechanism[3]
The Reagent: (S)-N-Me-NEA vs. Primary NEA
The distinction between the primary amine (1-(1-naphthyl)ethylamine) and the secondary amine ((S)-N-Me-NEA) is critical for method selection.[1]
-
Primary NEA: Forms secondary amides. Typically exists as a single trans (anti) rotamer in solution. Ideal for NMR anisotropy.
-
Secondary (S)-N-Me-NEA: Forms tertiary amides.[1] Often exists as a mixture of cis and trans rotamers due to the similar steric bulk of the N-methyl and the chiral center. This complicates NMR interpretation but enhances crystallinity for X-ray analysis.
The Mechanism of Determination
The determination of absolute configuration relies on the Anisotropic Shielding Effect . When (S)-N-Me-NEA is coupled to a chiral carboxylic acid (the analyte), the naphthyl ring creates a "shielding cone."[1]
-
Conformational Lock: The amide bond restricts rotation.
-
Shielding: Protons on the analyte that sit above the plane of the naphthyl ring are shielded (shifted upfield, lower ppm). Protons in the deshielding zone are shifted downfield.
-
Assignment: By calculating the difference in chemical shifts (
) between the (S)-amine derivative and the (R)-amine derivative (or analyzing the single derivative against a predictive model), the spatial arrangement of substituents—and thus the absolute configuration—is deduced.
Part 2: Comparative Analysis of Methods
Method A: 1H NMR Anisotropy (The Workhorse)
Best For: Rapid determination of solution-phase stereochemistry when both enantiomers of the derivatizing agent are available.
-
Protocol: Derivatize the target chiral acid with (S)-N-Me-NEA.
-
Pros: Fast (1-2 hours), requires minimal sample (<5 mg), non-destructive.[1]
-
Cons: Rotameric Broadening. The N-methyl group causes cis/trans amide isomerism, often resulting in doubled peaks in the NMR spectrum. This requires variable-temperature (VT) NMR to coalesce peaks or careful integration of the major rotamer.
Method B: X-Ray Crystallography (The Gold Standard)
Best For: Final confirmation of lead compounds or when NMR data is ambiguous due to rotamers.
-
Protocol: Grow a single crystal of the (S)-N-Me-NEA amide derivative or salt.
-
Pros: Absolute proof (Bijvoet method not always required if the internal chiral reference is known). The bulky naphthyl group aids in
- stacking, often facilitating crystallization better than phenyl analogs. -
Cons: Resource-intensive; requires a single crystal (not always possible).[1]
Method C: Chiral HPLC/SFC (The Relative Standard)
Best For: Routine purity checks and quality control (QC) after the configuration has been established by Method A or B.
-
Protocol: Compare retention times on polysaccharide-based chiral stationary phases (e.g., Chiralpak IC/ID).
-
Pros: High precision for ee% determination.
-
Cons: Indirect. Requires a reference standard of known configuration to assign "Peak 1" vs. "Peak 2" confidently.
Summary of Performance
| Feature | (S)-N-Me-NEA (NMR) | Primary NEA (NMR) | X-Ray Crystallography |
| Throughput | Medium | High | Low |
| Spectral Clarity | Low (Rotamers common) | High (Single conformer) | N/A |
| Sample Req. | ~2-5 mg | ~2-5 mg | Single Crystal |
| Absolute Proof | Empirical (Model-based) | Empirical (Model-based) | Definitive |
| Cost | Low | Low | High |
Part 3: Experimental Protocols
Derivatization Protocol (Amide Coupling)
To be used for NMR or HPLC analysis.[1]
Reagents:
-
Analyte: Chiral Carboxylic Acid (1.0 eq)[1]
-
Reagent: this compound (1.1 eq)[1]
-
Coupling Agent: EDC[1]·HCl (1.2 eq) or DCC
-
Additive: HOBt (1.2 eq) (prevents racemization)
-
Base: DIPEA (2.0 eq)[1]
-
Solvent: DCM (dry)[1]
Step-by-Step:
-
Dissolve the carboxylic acid in dry DCM (0.1 M concentration).
-
Add DIPEA and HOBt; stir for 10 minutes at RT.
-
Add EDC·HCl and stir for 15 minutes.
-
Add this compound.[1]
-
Monitor by TLC (approx. 2-4 hours).
-
Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), sat. NaHCO3, and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (silica gel) is usually required to remove urea byproducts, though crude is often sufficient for NMR if distinct peaks are visible.
NMR Analysis & Calculation
-
Acquire 1H NMR (minimum 400 MHz, preferably 600 MHz) in CDCl3.
-
Critical Step: Check for rotamers.[3] If peaks are doubled (e.g., two doublets for a methyl group), heat the probe to 50°C or 60°C to check for coalescence, or integrate the major rotamer only.
-
Assign chemical shifts (
) to the protons alpha and beta to the carbonyl. -
Calculate
if comparing diastereomers: (Note: The sign convention depends on the specific shielding model used).
Part 4: Visualization & Logic
Workflow Decision Matrix
The following diagram outlines the logical flow for determining absolute configuration using this specific amine.
Caption: Decision matrix for selecting between X-Ray and NMR pathways. Note the critical check for rotamers when using the N-methylated amine.
Anisotropic Shielding Model
This diagram illustrates the spatial relationship required for NMR assignment.
Caption: Conceptual representation of the shielding effect. Protons sitting above the naphthyl ring (Substituent A) experience an upfield shift compared to those away from the ring.
References
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[1] Link[1]
-
Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. Link[1]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458. Link[1]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.[3] Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters.[1] Journal of the American Chemical Society, 95(2), 512–519. Link[1]
-
TCI Chemicals. Product Specification: (S)-(-)-1-(1-Naphthyl)ethylamine. Link[1]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Analysis of (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine
For distribution to: Researchers, scientists, and drug development professionals engaged in the characterization of chiral amines.
Introduction
(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine is a chiral secondary amine of significant interest in synthetic and medicinal chemistry, often utilized as a chiral auxiliary or a building block in the synthesis of complex molecules. The precise confirmation of its chemical structure, stereochemical integrity, and purity is paramount for its effective application. This guide provides a comprehensive overview of the standard spectroscopic techniques employed for the characterization of this compound. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC), offering a comparative analysis of their utility in establishing the identity and enantiopurity of the target molecule. While publicly available, complete spectroscopic data for this compound is limited, this guide will provide expected values and interpretation strategies based on the analysis of its parent compound, (S)-(-)-1-(1-naphthyl)ethylamine, and known spectroscopic principles for N-methylated amines.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
A. ¹H NMR Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to be complex due to the aromatic naphthyl group and the chiral center.
Expected Chemical Shifts and Splitting Patterns:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| Naphthyl-H | 7.2 - 8.2 | Multiplets | The seven protons of the naphthyl ring will appear as a series of complex multiplets in the aromatic region. |
| CH-N | ~4.5 - 5.0 | Quartet | This methine proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet. Its chemical shift is influenced by the neighboring nitrogen and naphthyl group. |
| N-CH₃ | ~2.3 - 2.7 | Singlet | The three protons of the N-methyl group will appear as a sharp singlet, as there are no adjacent protons to couple with. This is a key indicator of N-methylation.[1] |
| C-CH₃ | ~1.5 - 1.7 | Doublet | The three protons of the methyl group at the chiral center are coupled to the single methine proton, resulting in a doublet. |
| N-H | Variable | Broad Singlet | The proton on the nitrogen atom will appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature. This peak will disappear upon D₂O exchange. |
Comparative Analysis: Primary vs. Secondary Amine
The most significant difference in the ¹H NMR spectrum of this compound compared to its primary amine analogue, (S)-(-)-1-(1-naphthyl)ethylamine, is the presence of the N-methyl singlet and the disappearance of the NH₂ signal, which in the primary amine would integrate to two protons. For instance, the ¹H NMR spectrum of (S)-(-)-1-(1-naphthyl)ethylamine shows a quartet for the methine proton at approximately 4.9 ppm and a doublet for the C-methyl group around 1.5 ppm.[2] A similar pattern is expected for the N-methylated compound, with the addition of the characteristic N-methyl singlet.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
-
D₂O Exchange: To confirm the N-H proton signal, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The N-H peak should disappear or significantly diminish in intensity.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of this compound.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule.
Expected Chemical Shifts:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Naphthyl-C | 120 - 140 | Multiple signals corresponding to the ten carbon atoms of the naphthyl ring. |
| CH-N | 50 - 60 | The methine carbon attached to the nitrogen. |
| N-CH₃ | 30 - 40 | The carbon of the N-methyl group. |
| C-CH₃ | 20 - 30 | The carbon of the methyl group at the chiral center. |
For comparison, the ¹³C NMR spectrum of the parent primary amine, 1-(1-naphthyl)ethylamine, shows signals for the naphthyl carbons in the aromatic region, a methine carbon signal, and a methyl carbon signal.[3][4] The key difference in the ¹³C NMR spectrum of the N-methylated derivative will be the appearance of an additional signal in the aliphatic region corresponding to the N-methyl carbon.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation and instrument setup are the same as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each carbon.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300 - 3500 | Medium to Weak | A single, sharp peak characteristic of a secondary amine. This is a key point of differentiation from a primary amine, which would show two peaks in this region. |
| Aromatic C-H Stretch | > 3000 | Medium to Weak | |
| Aliphatic C-H Stretch | < 3000 | Medium to Strong | |
| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong | |
| C-N Stretch | 1000 - 1250 | Medium |
Comparative Analysis: Primary vs. Secondary Amine
The most telling feature in the IR spectrum that distinguishes this compound from its primary amine precursor is the N-H stretching region. Primary amines exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations, while secondary amines show only a single N-H stretch.[5] The IR spectrum of 1-(1-naphthyl)ethylamine, for example, would display this characteristic two-peak pattern.[3][5][6]
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular weight of this compound is 185.26 g/mol .[7] Therefore, the molecular ion peak is expected at m/z = 185.
-
Nitrogen Rule: As the molecule contains one nitrogen atom, the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.
-
Major Fragment Ions: The fragmentation of N-alkyl amines is often dominated by α-cleavage, where the bond between the carbon atoms adjacent to the nitrogen is broken. For this compound, two primary α-cleavage pathways are possible:
-
Loss of a methyl radical (•CH₃) to form an iminium ion at m/z = 170.
-
Loss of the naphthylmethyl radical to form an iminium ion. However, the more stable fragment is typically the one that retains the aromatic system. Therefore, the peak at m/z = 170 is expected to be significant.
-
The mass spectrum of the parent primary amine, 1-(1-naphthyl)ethylamine, shows a molecular ion at m/z = 171 and a base peak at m/z = 156, corresponding to the loss of a methyl radical.[1][8] A similar fragmentation pattern, shifted by the mass of the methyl group on the nitrogen, is anticipated for the N-methylated compound.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Scan a range of m/z values to detect the molecular ion and all fragment ions.
Fragmentation Analysis Workflow
Caption: Expected primary fragmentation pathway for this compound in EI-MS.
IV. Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity
Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of chiral compounds. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Alternative Analytical Techniques:
While chiral HPLC is the most common method, other techniques for determining enantiomeric purity include:
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
-
NMR with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs): These agents form diastereomeric complexes or derivatives that can be distinguished by NMR.
Chiral HPLC Method Development:
The development of a successful chiral HPLC method is often empirical. A screening approach using a variety of chiral stationary phases is typically employed. For N-methylated chiral amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.
A Suggested Starting Point for Method Development:
A reverse-phase HPLC method using a column like Newcrom R1 with a mobile phase of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) could be a starting point for the analysis of N-methyl-N-naphthylmethylamine, a related compound.[9] For chiral separation, a chiral stationary phase would be necessary.
Experimental Protocol: Chiral HPLC
-
Column Selection: Screen a selection of chiral columns (e.g., polysaccharide-based CSPs).
-
Mobile Phase Selection: Begin with a common mobile phase system for the chosen column type (e.g., hexane/isopropanol for normal phase, or a buffered aqueous/organic mixture for reversed-phase).
-
Method Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.
-
Detection: Use a UV detector set to a wavelength where the naphthyl group has strong absorbance (e.g., 220 or 280 nm).
-
Quantification: Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers.
Chiral HPLC Method Development Workflow
Caption: Workflow for developing a chiral HPLC method for enantiomeric purity analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure, with the N-methyl signal being a key diagnostic feature. IR spectroscopy provides a rapid means of identifying the secondary amine functional group. Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. Finally, chiral HPLC is the definitive method for establishing the enantiomeric purity of the compound. By employing these techniques in a coordinated manner, researchers can confidently verify the identity, structure, and stereochemical integrity of this compound, ensuring its suitability for its intended applications.
References
-
PubChem. 1-(1-Naphthyl)ethylamine. National Center for Biotechnology Information. [Link]
-
PubChem. (+)-1-(1-Naphthyl)ethylamine. National Center for Biotechnology Information. [Link]
-
NIST. (S)-(-)-α-(1-Naphthyl)ethylamine. National Institute of Standards and Technology. [Link]
- Not available.
-
Phenomenex. Chiral HPLC Separations. [Link]
-
SIELC Technologies. Separation of N-Methyl-N-naphthylmethylamine on Newcrom R1 HPLC column. [Link]
-
SpectraBase. (S)-(-)-α-Methyl-1-naphthalenemethylamine. [Link]
-
NIST. (S)-(-)-α-(1-Naphthyl)ethylamine IR Spectrum. [Link]
-
OpenStax. 24.10 Spectroscopy of Amines. [Link]
-
Study.com. How can you distinguish between a primary amine and a secondary amine using IR spectroscopy? [Link]
Sources
- 1. (+/-)1-(1-Naphthyl)ethylamine(42882-31-5) MS spectrum [chemicalbook.com]
- 2. (S)-(-)-1-(1-Naphthyl)ethylamine(10420-89-0) 1H NMR spectrum [chemicalbook.com]
- 3. 1-(1-Naphthyl)ethylamine | C12H13N | CID 98089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (+)-1-(1-Naphthyl)ethylamine | C12H13N | CID 2724264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-(-)-α-(1-Naphthyl)ethylamine [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound | CAS 20218-55-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. (S)-(-)-α-(1-Naphthyl)ethylamine [webbook.nist.gov]
- 9. Separation of N-Methyl-N-naphthylmethylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
